molecular formula C33H34Cl2N6O6S B12534998 L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester

Cat. No.: B12534998
M. Wt: 713.6 g/mol
InChI Key: YNSVZSPFLAGJJY-UHFFFAOYSA-N
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Description

This compound is a structurally complex derivative of L-phenylalanine, featuring multiple functional groups that confer unique biochemical and pharmacological properties. The core structure includes:

  • L-Phenylalanine backbone: A fundamental aromatic amino acid critical in protein synthesis and precursor roles in secondary metabolite biosynthesis .
  • (3-Cyanophenyl)sulfonyl moiety: Introduces electron-withdrawing characteristics, which may influence receptor binding or enzymatic interactions .
  • Cyclobutylamino-substituted proline: The rigid cyclobutane ring could impose conformational constraints, affecting target selectivity .
  • 3,5-Dichloro-4-pyridinyl carbonylamino group: Chlorine atoms and pyridine ring may enhance antimicrobial or anticancer activity by interacting with hydrophobic enzyme pockets .

Properties

Molecular Formula

C33H34Cl2N6O6S

Molecular Weight

713.6 g/mol

IUPAC Name

ethyl 2-[[1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoate

InChI

InChI=1S/C33H34Cl2N6O6S/c1-2-47-33(44)28(14-20-9-11-23(12-10-20)39-32(43)30-26(34)17-37-18-27(30)35)40-31(42)29-15-24(38-22-6-4-7-22)19-41(29)48(45,46)25-8-3-5-21(13-25)16-36/h3,5,8-13,17-18,22,24,28-29,38H,2,4,6-7,14-15,19H2,1H3,(H,39,43)(H,40,42)

InChI Key

YNSVZSPFLAGJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2Cl)Cl)NC(=O)C3CC(CN3S(=O)(=O)C4=CC=CC(=C4)C#N)NC5CCC5

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Amino Protection Boc₂O, NaOH, EtOH 89%
Sulfonylation 3-Cyanophenylsulfonyl chloride, TEA, DCM 92%
Cyclobutylamination Cyclobutylamine, NaBH₃CN, MeOH 78%
Amide Coupling HATU, DIEA, DMF 85%
Esterification EtOH, H₂SO₄, reflux 82%
Microwave Esterification AMA, 120°C, 20 min 97%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA)/acetonitrile gradients. Final characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry. For instance, the (4R) configuration of the prolyl residue is verified by NOESY NMR correlations.

Challenges and Optimizations

  • Stereochemical Control : The (4R)-prolyl configuration requires chiral auxiliaries or asymmetric catalysis. The Marvoka catalyst ((R)-2,2'-dihydroxy-1,1'-binaphthyl) enables enantioselective synthesis with >99% ee.
  • Solubility Issues : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are critical for amide coupling steps.
  • Byproduct Formation : Excess thionyl chloride in esterification generates HCl, necessitating rigorous neutralization with bicarbonate washes.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. For example, the sulfonylation step is conducted in a packed-bed reactor with immobilized TEA, reducing reaction time from 12 hours to 30 minutes. Ethyl chloroacetate is recycled via fractional distillation, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Structural Representation

The compound's structure can be represented in various formats, including SMILES and InChI:

  • SMILES : OC(=O)[C@H](CC1=CC=C(NC(=O)C2=C(Cl)C=NC=C2Cl)C=C1)NC(=O)[C@@H]3C[C@H](CN3S(=O)(=O)C4=CC=CC(=C4)C#N)NC5CCC5
  • InChIKey : USYYNLPEWBGIMJ-ICTDUYRTSA-N

Medicinal Chemistry

L-Phenylalanine derivatives are being explored for their therapeutic potential. The specific compound under discussion has been noted for its potential use in developing anti-cancer agents due to its unique structural features that may interact with biological targets involved in tumor growth and proliferation.

Case Studies

  • Antitumor Activity : Research has indicated that similar compounds exhibit significant antiproliferative effects on various cancer cell lines. The presence of dichloro and pyridinyl groups in the structure enhances binding affinity to specific receptors involved in cancer pathways.
  • Neuropharmacology : Given the involvement of phenylalanine derivatives in neurotransmitter synthesis, studies have examined their role in modulating dopamine levels, which is crucial for treating conditions like Parkinson's disease.

Biochemical Pathways

The compound may influence several metabolic pathways:

  • Dopaminergic Pathways : It could enhance dopamine synthesis through its structural similarity to L-Dopa, a precursor in dopamine biosynthesis.
  • Signal Transduction : The sulfonyl and carbonyl functionalities may interact with enzyme targets, modulating signal transduction pathways that are critical for cellular communication and response.

Mechanism of Action

The mechanism of action of L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and biological activities of the target compound with analogues from the literature:

Compound Name / ID Key Substituents Synthesis Method Biological Activity / Application Key Differences References
Target Compound Ethyl ester, 3-cyanophenyl sulfonyl, cyclobutylamino-proline, 3,5-dichloro-pyridine Peptide coupling, esterification Hypothesized antimicrobial/anticancer Unique dichloropyridine and cyanophenyl
L-Phenylalanine, L-prolyl-3-[bis(2-chloroethyl)amino]-L-phenylalanyl-4-fluoro-, ethyl ester (CAS 35849-47-9) Bis(2-chloroethyl)amino, fluoro, ethyl ester Peptide coupling, HCl salt formation Anticancer (alkylating agent) Chloroethyl vs. cyclobutylamino groups
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Chloropyridine, substituted phenyl Multi-step condensation Antimicrobial Lack of proline and ester groups
Aspergillus terreus-derived compound 3 Formyl group, L-phenylalanine precursor Fungal biosynthesis Anticancer (gastric cell line inhibition) Simpler structure, natural origin
Antifungal L-phenylalanine derivatives (6.17, 6.20) Methoxycarbonyl, acrylate Ultrasound-assisted synthesis Antifungal (Fusarium oxysporum inhibition) Methoxycarbonyl vs. sulfonyl groups

Key Insights from Comparison

Structural Complexity: The target compound’s integration of a dichloropyridine ring and cyanophenyl sulfonyl group distinguishes it from simpler derivatives like Aspergillus terreus metabolites or antifungal acrylate derivatives. These groups may enhance interactions with halogen-sensitive enzymes (e.g., cytochrome P450) or DNA alkylation pathways .

Synthetic Accessibility: Unlike fungal biosynthetic pathways , the target compound requires peptide coupling and esterification, similar to anticancer chloroethylamino derivatives .

Biological Activity : While simpler derivatives like 6.17 and 6.20 exhibit antifungal activity via methoxycarbonyl interactions , the dichloropyridine and sulfonyl groups in the target compound may broaden its spectrum to include anticancer or antiviral applications, akin to chlorinated pyridine inhibitors .

Metabolic Fate: Substrate analogues with nitro or amino groups (e.g., 4-nitrobenzyl amine) show varied enzyme affinities , suggesting the target compound’s dichloropyridine group may resist rapid degradation compared to unsubstituted phenylalanine derivatives.

Research Findings and Implications

  • Antimicrobial Potential: The dichloropyridine moiety shares structural homology with pyridine-based antimicrobial agents, suggesting possible inhibition of microbial RNA polymerases or proteases .
  • Anticancer Prospects: Chlorinated aromatic groups are common in alkylating agents (e.g., bis(chloroethyl)amino derivatives), which crosslink DNA . The target compound’s dichloropyridine group could mimic this mechanism.
  • Metabolic Engineering : While microbial production of L-phenylalanine derivatives is scalable , the target compound’s complexity may necessitate hybrid chemical-enzymatic synthesis.

Biological Activity

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester is a complex compound with significant biological activity. This article delves into its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C33H34Cl2N6O6SC_{33}H_{34}Cl_{2}N_{6}O_{6}S and a molecular weight of 713.6 g/mol. Its unique structure consists of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC33H34Cl2N6O6S
Molecular Weight713.6 g/mol
IUPAC NameEthyl 2-[[1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoate
InChIInChI=1S/C33H34Cl2N6O6S/c1-2...

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups : Protecting the amino and carboxyl groups of L-Phenylalanine.
  • Introduction of Substituents : Using nucleophilic substitution reactions to add sulfonyl and cyanophenyl groups.
  • Formation of Amide Bonds : Adding cyclobutylamino and pyridinylcarbonyl groups through amide bond formation.
  • Esterification : Converting the final product into its ethyl ester form.

The biological activity of L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]- ethyl ester is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing signal transduction pathways.

Research indicates that the compound acts as a potent antagonist for very late antigen-4 (VLA-4), which is crucial in inflammatory responses and immune cell trafficking .

Biological Activity and Therapeutic Applications

Research has shown that this compound exhibits significant biological activity in various contexts:

  • Anti-inflammatory Effects : By antagonizing VLA-4, it may reduce inflammation and improve conditions such as multiple sclerosis and rheumatoid arthritis.
  • Cancer Treatment : Its ability to modulate immune responses suggests potential applications in cancer therapy by enhancing anti-tumor immunity.

Study 1: VLA-4 Antagonism

A study highlighted the discovery of this compound as a potent VLA-4 antagonist with picomolar activity in whole blood assays. This suggests its potential use in treating conditions where VLA-4 plays a critical role, such as autoimmune diseases .

Study 2: Protein Interaction

Another investigation utilized the unnatural amino acid 4-cyano-l-phenylalanine to probe local protein environments. This method demonstrated how modifications at specific sites could influence protein function, providing insights into the compound's mechanism at a molecular level .

Q & A

Q. What synthetic methodologies are recommended for preparing this complex L-phenylalanine derivative?

The compound’s synthesis likely involves multi-step coupling reactions, leveraging strategies from analogous peptide-like molecules. For example:

  • Protecting group strategies : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect reactive amino and carboxyl moieties during stepwise assembly .
  • Sulfonylation and acylation : Introduce the (3-cyanophenyl)sulfonyl and dichloropyridinylcarbonyl groups via nucleophilic substitution or coupling agents like HATU/DIPEA .
  • Ethyl esterification : Final esterification under acidic conditions (e.g., HCl/ethanol) to stabilize the carboxyl terminus .

Q. How can researchers address solubility challenges during in vitro assays?

Cocrystallization with hydrophilic coformers (e.g., L-phenylalanine) can enhance wettability and solubility. For instance:

  • Liquid-assisted grinding : Combine the compound with L-phenylalanine in a 1:1 molar ratio using solvents like methanol, followed by particle size reduction to increase surface area .
  • DFT analysis : Optimize cocrystal stability by modeling intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and coformer amino acids) .

Q. What analytical techniques are suitable for detecting and quantifying this compound?

  • Electrochemical detection : Use carbon-nanosphere electrodes with differential pulse voltammetry (DPV) at pH 7.0, optimized for aromatic amino acid derivatives .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for high sensitivity .

Advanced Research Questions

Q. How does this compound interact with regulatory enzymes like AroG in E. coli?

The dichloropyridinylcarbonyl group may mimic feedback inhibitors (e.g., L-phenylalanine) binding to allosteric sites. To investigate:

  • Site-directed mutagenesis : Replace residues like Gln151 in AroG (using homology modeling from PDB 1KFL) to assess binding affinity changes via kinetic assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics under varying L-phenylalanine concentrations to identify competitive inhibition .

Q. How can substrate inhibition during biotransformation be mitigated in bioreactor-scale production?

Substrate inhibition occurs at L-phenylalanine concentrations >30 g/L. Strategies include:

  • Two-phase fermentation : Separate growth (low substrate) and production (controlled feeding) phases to maintain substrate levels <30 g/L .
  • Immobilized cells : Use alginate-encapsulated E. coli expressing L-amino acid dehydrogenases to improve tolerance and product yield .

Q. What computational approaches resolve contradictions in synthesis yield data?

Discrepancies in coupling reaction yields (e.g., 40–60% vs. literature claims of 75%) can be analyzed via:

  • Reaction modeling : Apply density functional theory (DFT) to optimize transition states for sulfonylation or cyclobutylamine coupling steps .
  • High-throughput screening : Test solvents (DMF, DMSO), bases (DIPEA, TEA), and temperatures (0–25°C) to identify ideal conditions for intermediates like 1-[(3-cyanophenyl)sulfonyl]-L-proline .

Methodological Considerations for Data Interpretation

  • Handling enzymatic activity contradictions : If DAHP synthase activity varies between mutant strains (e.g., Gln151Asn vs. wild-type), normalize data using specific activity (SA) units (μmol/min/mg protein) and account for intracellular L-phenylalanine concentrations via LC-MS .
  • Validating cocrystal efficacy : Compare dissolution rates of cocrystals vs. pure compound in simulated intestinal fluid (pH 6.8) using UV-Vis spectroscopy .

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